N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetamido group, a hydroxyphenyl group, and a thioether linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine typically involves multiple steps, starting with the preparation of the 5-acetamido-2-hydroxyphenyl precursor. This precursor is then reacted with a thiol compound to form the thioether linkage. The final step involves the coupling of this intermediate with L-glutamine under specific reaction conditions, such as controlled temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as crystallization, filtration, and chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The acetamido group can be reduced to form amine derivatives.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted thioether compounds. These products can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.
Scientific Research Applications
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thioether linkages.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine: Shares a similar thioether linkage and acetamido group.
Acetamide, N-(2-hydroxyphenyl): Contains a hydroxyphenyl group and an acetamido group but lacks the thioether linkage.
Uniqueness
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
N5-(3-((5-Acetamido-2-hydroxyphenyl)thio)-1-((carboxymethyl)amino)-1-oxopropan-2-yl)-L-glutamine is a complex compound with potential biological significance. Its structure suggests multiple functional groups that may interact with various biological pathways, particularly those involving amino acid metabolism and immune function. This article reviews the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a glutamine backbone modified with a thioether group and an acetamido phenolic moiety. The presence of these functional groups is expected to influence its solubility, reactivity, and interaction with biological targets.
Metabolism and Immune Function
Glutamine is recognized as a versatile amino acid involved in numerous metabolic processes. It plays a crucial role in immune cell function, especially during catabolic states such as infection or trauma. The metabolism of glutamine involves two primary enzymes: glutamine synthetase (GS) and glutaminase (GLS) , which regulate its synthesis and degradation, respectively .
- Glutamine Synthetase (GS) : Converts glutamate and ammonium into glutamine, primarily in the cytosol.
- Glutaminase (GLS) : Hydrolyzes glutamine back to glutamate and ammonium, mainly in mitochondria.
These enzymes are critical for maintaining cellular homeostasis during stress conditions, where the demand for glutamine increases significantly.
Antioxidant Properties
Research indicates that glutamine can exert antioxidant effects by modulating oxidative stress responses. It has been shown to influence the expression of genes related to oxidative stress management, thereby protecting cells from damage during inflammatory responses .
Study 1: Glutamine Supplementation in Sepsis
A study investigated the effects of glutamine supplementation on critically ill patients experiencing sepsis. Results indicated that patients receiving glutamine showed improved survival rates and reduced muscle wasting compared to those who did not receive supplementation. The mechanism was attributed to enhanced protein synthesis and reduced proteolysis in skeletal muscle .
Study 2: Role in Cancer Therapy
Another research explored the role of glutamine in cancer metabolism. It was found that cancer cells often rely on increased glutamine uptake to support rapid proliferation. Inhibiting GLS activity led to reduced tumor growth in animal models, suggesting that targeting glutamine metabolism could be a viable therapeutic strategy .
Data Table: Summary of Biological Effects
Properties
Molecular Formula |
C18H24N4O8S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-5-[[3-(5-acetamido-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C18H24N4O8S/c1-9(23)21-10-2-4-13(24)14(6-10)31-8-12(17(28)20-7-16(26)27)22-15(25)5-3-11(19)18(29)30/h2,4,6,11-12,24H,3,5,7-8,19H2,1H3,(H,20,28)(H,21,23)(H,22,25)(H,26,27)(H,29,30)/t11-,12?/m0/s1 |
InChI Key |
VFNAXGMNFCUWCI-PXYINDEMSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.